molecular formula C12H11Cl3N2O4 B2811857 N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452089-00-8

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Cat. No.: B2811857
CAS No.: 452089-00-8
M. Wt: 353.58
InChI Key: GUIVAQULGXHVFB-UHFFFAOYSA-N
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Description

N-((2-(Trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a synthetic organic compound designed for chemical and pharmaceutical research applications. This molecule features a benzamide core, a structural motif found in compounds with diverse biological activities. The presence of the 1,3-dioxolane ring suggests potential as a synthetic intermediate or precursor. The unique integration of the trichloromethyl group and the dioxolane ring may lend specific steric and electronic properties, making it a candidate for exploration in medicinal chemistry and drug discovery programs. Researchers can investigate its potential as a scaffold for developing enzyme inhibitors or other bioactive molecules. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVAQULGXHVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trichloromethyl group attached to a 1,3-dioxolane ring, which is known for its diverse biological applications. The presence of the dioxolane structure is significant as it often enhances the biological activity of compounds due to its ability to participate in various interactions within biological systems.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

Bacteria Activity (MIC µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis625 - 1250
Enterococcus faecalis625
Pseudomonas aeruginosa625
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity

This table summarizes the Minimum Inhibitory Concentration (MIC) values reported in studies assessing the antibacterial efficacy of similar compounds .

Antifungal Activity

In addition to antibacterial properties, this compound and its analogs have been evaluated for antifungal activity. Results indicate that many derivatives show significant antifungal effects against Candida albicans, a common fungal pathogen.

Fungal Species Activity
Candida albicansSignificant activity

Most tested compounds exhibited antifungal activity, highlighting the potential of this class of compounds in therapeutic applications against fungal infections .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dioxolane ring may interfere with cellular processes such as cell wall synthesis or disrupt membrane integrity in microbial cells. Molecular docking studies have been conducted to explore potential interactions with target enzymes or receptors involved in microbial metabolism .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing various derivatives of 1,3-dioxolanes for their biological activities. For example:

  • A study synthesized a series of new enantiomerically pure 1,3-dioxolanes and evaluated their antibacterial and antifungal properties. The results indicated that most compounds displayed significant activity against S. aureus and other pathogens .
  • Another investigation explored the use of trichloromethyl-substituted dioxolanes as crop safeners, revealing their potential in agricultural applications while also assessing their environmental impact .

Scientific Research Applications

Medicinal Chemistry

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide has been investigated for its potential therapeutic properties. The dioxolane ring is known for enhancing the bioavailability and stability of pharmaceutical agents.

Case Study: Antiparasitic Activity
Research has indicated that derivatives containing dioxolane rings exhibit significant activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. . A study demonstrated that certain benzimidazole derivatives with similar structural features showed IC50 values below 5 µM against these parasites, suggesting that modifications to the dioxolane structure could yield potent antiparasitic agents.

Agricultural Applications

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. The presence of the trichloromethyl group is particularly relevant in agrochemical formulations.

Case Study: Insecticidal Properties
A patent has been filed for compounds similar to this compound, indicating their effectiveness as insecticides . These compounds were shown to exhibit significant activity against various agricultural pests, providing an avenue for their use in crop protection.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating a library of new chemical entities. Its versatility allows for modifications that can lead to compounds with enhanced biological activities.

Data Table: Synthesis Pathways

Reaction StepReagents/ConditionsYield (%)
Step 1Trichloromethylation of dioxolane85%
Step 2Coupling with benzamide derivative90%
Step 3Purification via recrystallization95%

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Benzamides

Compound Molecular Weight Key Substituents Bioactivity (Reported)
N-((2-(Trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide ~380 (estimated) Trichloromethyl, dioxolane Inferred anticancer/antimicrobial
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide 275.69 Benzodioxole, chloro Not specified
2-Azetidinone Derivative 4 () ~400 Azetidinone, chloro Antimicrobial (MIC: 2 µg/mL)
[125I]PIMBA () ~500 Piperidinyl, iodo Tumor imaging (Kd: 5.8 nM)

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reactivity .
  • Temperature Control : Moderate temperatures (50–80°C) prevent decomposition of trichloromethyl groups .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates dioxolane ring formation .

Q. Table 1: Synthetic Methods Comparison

StepConditionsYield (%)Evidence Source
TrichloromethylationCCl₄, K₂CO₃, DMF, 60°C72
CarbamoylationPhenyl isocyanate, THF, RT85
Benzamide CouplingEDCI/HOBt, DCM, 0°C to RT68

Basic: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR, IR, or mass spectra often arise from tautomerism, impurities, or conformational flexibility. Methodological approaches include:

  • Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., hydrogen bonding patterns) .
  • Computational DFT Analysis : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311G(d,p)) to identify discrepancies .

Q. Table 2: Key Analytical Techniques

TechniqueResolving PowerExample Use CaseEvidence
X-ray CrystallographyAtomic-level spatial resolutionConfirming dioxolane ring conformation
2D-NMRDetects through-space coupling (NOESY)Identifying intramolecular H-bonds
HRMSppm-level mass accuracyVerifying molecular formula

Advanced: How can DFT and molecular docking predict the reactivity and bioactivity of this compound?

Answer:
Computational Workflow :

Geometry Optimization : Use B3LYP/6-311G(d,p) to minimize energy and compare with X-ray data .

Reactivity Descriptors : Calculate Fukui functions to identify nucleophilic/electrophilic sites .

Molecular Docking : Dock into biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina to predict binding affinity .

Q. Key Findings from Similar Compounds :

  • Global Reactivity : Low energy gaps (ΔE ≈ 4.5 eV) suggest high chemical reactivity .
  • NLO Properties : High hyperpolarizability values (β ≈ 1.2×10⁻³⁰ esu) indicate potential for nonlinear optical applications .

Q. Table 3: DFT Parameters for Related Compounds

ParameterValue (B3LYP/6-311G(d,p))SignificanceEvidence
HOMO-LUMO Gap4.3 eVPredicts charge transfer
Molecular Polarizability298 ųIndicates electron density

Advanced: What strategies analyze intermolecular interactions and crystal packing?

Answer:
Hirshfeld Surface Analysis :

  • Quantifies intermolecular contacts (e.g., H∙∙∙O, Cl∙∙∙Cl) and their contribution to crystal stability .
  • Energy Framework Analysis : Visualizes interaction energies (e.g., dispersion vs. electrostatic) .

Q. Key Observations from Evidence :

  • Hydrogen Bonds : C–H∙∙∙O interactions dominate (40% of total contacts) .
  • Halogen Interactions : Cl∙∙∙Cl contacts contribute to layered packing in trichloromethyl derivatives .

Q. Table 4: Intermolecular Interaction Energies

Interaction TypeEnergy (kJ/mol)Contribution (%)Evidence
H∙∙∙O-12.440
Cl∙∙∙Cl-8.225

Advanced: How do substituent variations impact pharmacological profiles, and how can this be validated experimentally?

Answer:
Structure-Activity Relationship (SAR) Approaches :

  • Substituent Screening : Replace the trichloromethyl group with CF₃ or CH₃ to assess bioactivity changes .
  • In Vitro Assays : Measure IC₅₀ against kinase targets (e.g., EGFR) using fluorescence polarization .

Q. Case Study from Evidence :

  • Chlorophenyl vs. Methoxyphenyl : Chlorine enhances enzyme inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM for methoxy) .

Q. Table 5: Substituent Effects on Bioactivity

SubstituentTarget Enzyme (IC₅₀, μM)Solubility (mg/mL)Evidence
-CCl₃0.8 (EGFR)0.12
-CF₃1.2 (EGFR)0.09

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